molecular formula C12H17N3O3 B2923352 Tert-butyl 3-formyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridine-5-carboxylate CAS No. 944902-01-6

Tert-butyl 3-formyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridine-5-carboxylate

Cat. No.: B2923352
CAS No.: 944902-01-6
M. Wt: 251.286
InChI Key: OEAPLSZDUKMUEX-UHFFFAOYSA-N
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Description

Tert-butyl 3-formyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridine-5-carboxylate is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of pyrazolopyridines, which are known for their diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-formyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridine-5-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require the use of strong bases or acids to facilitate the formation of the pyrazolopyridine core.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under controlled conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 3-formyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridine-5-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological targets makes it a useful tool in drug discovery and development.

Medicine: In the medical field, derivatives of this compound are being investigated for their therapeutic properties. They have shown promise in the treatment of various diseases, including cancer and infectious diseases.

Industry: In industry, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in material science and catalysis.

Mechanism of Action

The mechanism by which tert-butyl 3-formyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridine-5-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Tert-butyl 3-bromo-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridine-5-carboxylate: This compound is structurally similar but contains a bromine atom instead of a formyl group.

  • Tert-butyl (S)-2-(4-fluoro-3,5-dimethylphenyl)-4-methyl-3-(2-oxo-2,3-dihydro-1H-imidazol-1-yl)-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridine-5-carboxylate: This compound has additional substituents on the phenyl ring, making it distinct from the original compound.

Uniqueness: Tert-butyl 3-formyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridine-5-carboxylate stands out due to its specific functional groups and reactivity profile. Its formyl group and pyrazolopyridine core contribute to its unique chemical and biological properties, distinguishing it from other similar compounds.

Properties

IUPAC Name

tert-butyl 3-formyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c1-12(2,3)18-11(17)15-5-4-9-8(6-15)10(7-16)14-13-9/h7H,4-6H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEAPLSZDUKMUEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C(=NN2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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